molecular formula C8H6F3NO2 B14166016 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde CAS No. 1196153-81-7

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B14166016
CAS No.: 1196153-81-7
M. Wt: 205.13 g/mol
InChI Key: LKSHIXOTMUOVDP-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of methoxy and trifluoromethyl groups on the pyridine ring

Preparation Methods

Chemical Reactions Analysis

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally involve inhibition or activation of enzymatic activity or receptor signaling .

Comparison with Similar Compounds

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1196153-81-7

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6F3NO2/c1-14-6-2-7(8(9,10)11)12-3-5(6)4-13/h2-4H,1H3

InChI Key

LKSHIXOTMUOVDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C=O)C(F)(F)F

Origin of Product

United States

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